O-Phenethylhydroxylamine hydrochloride
Overview
Description
Scientific Research Applications
Preparation of Reduced Graphene Oxide : It has been used as a reducing agent in the preparation of single-layer, high-quality reduced graphene oxide (RGO) for device applications. The reduction process significantly increases the C/O ratio and decreases resistance, making RGO suitable for field-effect transistor gas sensors with high sensitivity and fast response to low-concentration target gases at room temperature (Mao et al., 2011).
Pharmacologic Control of Feeding : Phenethylamines, which include substances structurally related to O-Phenethylhydroxylamine hydrochloride, have been studied for their effects in neuroscience and treatment of conditions like obesity, anorexia nervosa, and hyperphagia (Hoebel, 1977).
Intraocular Pressure Lowering Agents : Novel bicyclic derivatives of hexahydroaporphines containing a phenethylamine moiety have been synthesized for use as intraocular pressure-lowering agents. These compounds show a significant ocular hypotensive response in normotensive rabbits (Saha et al., 1997).
Studies on Norepinephrine Uptake : Phenethylamines have been researched for their effects on the uptake of norepinephrine into cardiac tissue. This study helps in understanding the interaction of these compounds with noradrenergic terminals in the heart (Rotman et al., 1975).
Determination of Carbonyl-Containing Compounds : O-Phenethylhydroxylamine hydrochloride and its derivatives have been used in the determination of various carbonyl-containing compounds in different contexts, such as in water, blood, and air (Cancilla & Que Hee, 1992).
Development of Biosensors : Graphene-based biosensors utilizing chemical reactions, including those involving hydroxylamine hydrochloride, have been developed for detecting diseases and pathogens. The unique properties of graphene combined with these reactions enhance the sensitivity and specificity of such biosensors (Peña-Bahamonde et al., 2018).
Electrochemical Oxidation Studies : Studies involving the electrochemical oxidation of substances like oxytetracycline hydrochloride have been conducted using electrodes, where hydroxylamine hydrochloride derivatives play a role in the analysis of the electrocatalytic efficiency (Rossi et al., 2009).
Safety And Hazards
O-Phenethylhydroxylamine hydrochloride is a laboratory chemical and should be handled with care . It may cause strong irritation to the eyes, skin, and mucous membranes on contact . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
O-(2-phenylethyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSJLRUCGYRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159501 | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Phenethylhydroxylamine hydrochloride | |
CAS RN |
13571-04-5 | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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